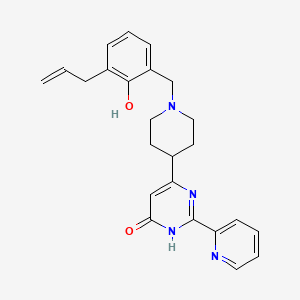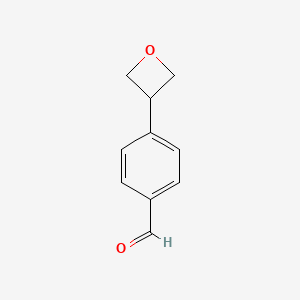
4-(3-Oxetanyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Oxetanyl)benzaldehyde is an organic compound with the molecular formula C10H10O2. It features a benzaldehyde moiety substituted with an oxetane ring at the para position. This compound is useful in organic synthesis and serves as a building block for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxetanyl)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde moiety. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach involves the cyclization of preformed oxetane-containing building blocks .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. The use of catalysts and advanced techniques like microwave-assisted synthesis can enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Oxetanyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxetane ring can undergo ring-opening reactions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous conditions.
Substitution: Acidic or basic conditions for ring-opening reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-(3-Oxetanyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its role in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(3-Oxetanyl)benzaldehyde involves its reactivity due to the presence of both the aldehyde group and the oxetane ring. The aldehyde group can participate in nucleophilic addition reactions, while the oxetane ring can undergo ring-opening reactions, leading to various functionalized products . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Lacks the oxetane ring, making it less versatile in certain synthetic applications.
4-(2-Oxetanyl)benzaldehyde: Similar structure but with the oxetane ring at a different position, leading to different reactivity and applications.
Oxetan-3-one: Contains the oxetane ring but lacks the benzaldehyde moiety, used in different synthetic contexts.
Uniqueness
4-(3-Oxetanyl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the oxetane ring, providing a versatile platform for various chemical transformations and applications in multiple fields .
Propriétés
Formule moléculaire |
C10H10O2 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
4-(oxetan-3-yl)benzaldehyde |
InChI |
InChI=1S/C10H10O2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-5,10H,6-7H2 |
Clé InChI |
YYDLLYLFFQEWSM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
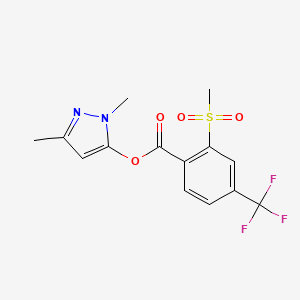



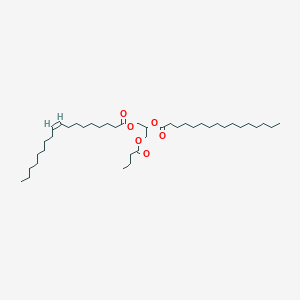
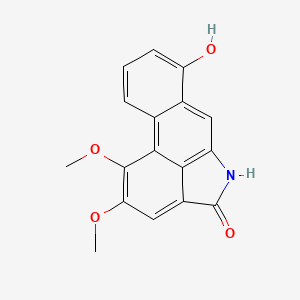


![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
